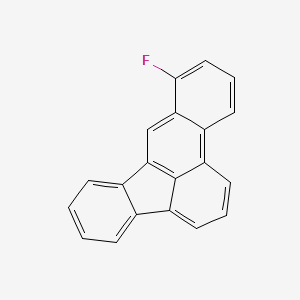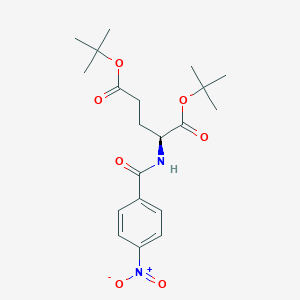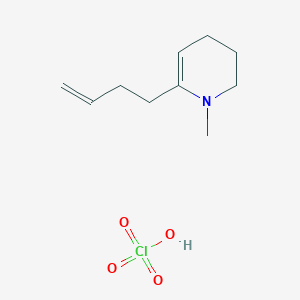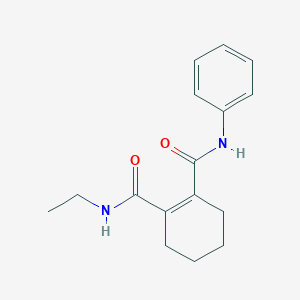
N~1~-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide is a chemical compound known for its unique structure and properties It consists of a cyclohexene ring substituted with ethyl and phenyl groups, along with two carboxamide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide typically involves the reaction of cyclohexene derivatives with ethyl and phenyl amines under specific conditions. One common method is the condensation reaction between cyclohexene-1,2-dicarboxylic acid anhydride and N-ethyl-N-phenylamine. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylic or allylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N~1~-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which N1-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-Methyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide
- N~1~-Ethyl-N~2~-benzylcyclohex-1-ene-1,2-dicarboxamide
- N~1~-Ethyl-N~2~-phenylcyclohexane-1,2-dicarboxamide
Uniqueness
N~1~-Ethyl-N~2~-phenylcyclohex-1-ene-1,2-dicarboxamide is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
90184-55-7 |
|---|---|
Fórmula molecular |
C16H20N2O2 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
1-N-ethyl-2-N-phenylcyclohexene-1,2-dicarboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-2-17-15(19)13-10-6-7-11-14(13)16(20)18-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,17,19)(H,18,20) |
Clave InChI |
FGUGSSYSALZZHE-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=C(CCCC1)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
![2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14379249.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-fluoro-](/img/structure/B14379251.png)
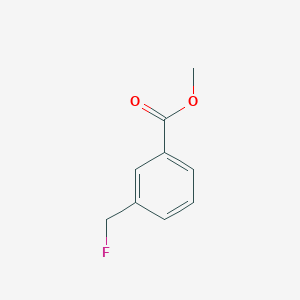
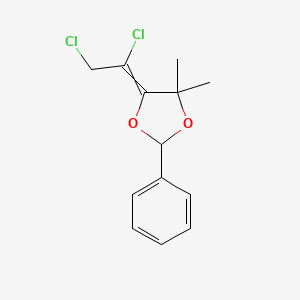
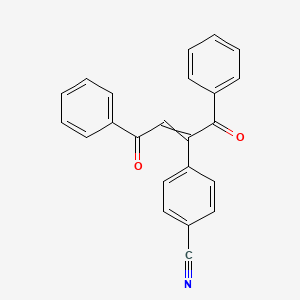
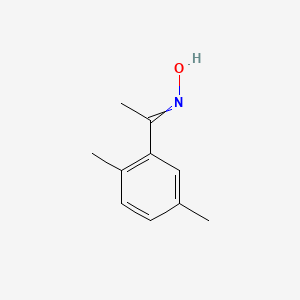
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)

